N-octyl-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide
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Overview
Description
N-octyl-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is a synthetic organic compound with the molecular formula C19H26N4O3 and a molecular weight of 358.44 g/mol . This compound is characterized by its unique structure, which includes an octyl chain and a phthalazinone moiety. It is primarily used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-octyl-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide typically involves the reaction of octylamine with a phthalazinone derivative. One common method includes the following steps :
Formation of the Phthalazinone Intermediate: This involves the reaction of hydrazine with phthalic anhydride to form 4-oxo-3,4-dihydrophthalazine.
Coupling Reaction: The phthalazinone intermediate is then reacted with octylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-octyl-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide or phthalazinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-octyl-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-octyl-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Olaparib: A compound with a similar phthalazinone structure, used as a PARP inhibitor in cancer therapy.
2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid: Another compound with a phthalazinone moiety, used in the synthesis of pharmaceutical intermediates.
Uniqueness
N-octyl-N’-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide is unique due to its specific combination of an octyl chain and a phthalazinone moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
N-octyl-N'-[(4-oxo-3H-phthalazin-1-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3/c1-2-3-4-5-6-9-12-20-18(25)19(26)21-13-16-14-10-7-8-11-15(14)17(24)23-22-16/h7-8,10-11H,2-6,9,12-13H2,1H3,(H,20,25)(H,21,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGXXRKUPWVVJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC(=O)C(=O)NCC1=NNC(=O)C2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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